N-{1-[4-(Methanesulfinyl)phenyl]hexylidene}hydroxylamine
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Overview
Description
N-{1-[4-(Methanesulfinyl)phenyl]hexylidene}hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanesulfinyl group attached to a phenyl ring, which is further connected to a hexylidene chain and a hydroxylamine group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(Methanesulfinyl)phenyl]hexylidene}hydroxylamine typically involves the reaction of 4-(methanesulfinyl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(Methanesulfinyl)phenyl]hexylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Electrophiles like bromine or nitric acid, solvents like dichloromethane or acetic acid.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{1-[4-(Methanesulfinyl)phenyl]hexylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-{1-[4-(Methanesulfinyl)phenyl]hexylidene}hydroxylamine involves its interaction with various molecular targets and pathways. The methanesulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxylamine group can participate in redox reactions, potentially modulating oxidative stress pathways. These interactions can lead to the modulation of cellular processes, including inflammation and microbial activity.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(Methylsulfanyl)phenyl]methylidene}hydroxylamine
- N-Benzoyl-N-phenylhydroxylamine
- Phenylhydroxylamine
Uniqueness
N-{1-[4-(Methanesulfinyl)phenyl]hexylidene}hydroxylamine is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages in terms of selectivity and efficacy.
Properties
CAS No. |
61239-80-3 |
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Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
N-[1-(4-methylsulfinylphenyl)hexylidene]hydroxylamine |
InChI |
InChI=1S/C13H19NO2S/c1-3-4-5-6-13(14-15)11-7-9-12(10-8-11)17(2)16/h7-10,15H,3-6H2,1-2H3 |
InChI Key |
JVXHELSGTCXFNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=NO)C1=CC=C(C=C1)S(=O)C |
Origin of Product |
United States |
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